4-Hydroxy-3-[(4-hydroxy-2-oxo-chromen-3-yl)-(4-nitrophenyl)methyl]chromen-2-one
Description
4-Hydroxy-3-[(4-hydroxy-2-oxo-chromen-3-yl)-(4-nitrophenyl)methyl]chromen-2-one is a bis-coumarin derivative featuring two 4-hydroxycoumarin moieties bridged by a methyl group substituted with a 4-nitrophenyl group. This compound exhibits intramolecular hydrogen bonding between hydroxyl and carbonyl groups, stabilizing its planar structure . Key spectral data include IR absorption bands at 3070 cm⁻¹ (OH) and 1661 cm⁻¹ (C=O), and ¹H NMR signals at δ 6.12 (s, 1H) and δ 8.19 (d, 2H) for aromatic protons . Synthesized via acid-catalyzed condensation (94% yield), it demonstrates thermal stability with a melting point of 237°C .
Properties
CAS No. |
10172-70-0 |
|---|---|
Molecular Formula |
C25H15NO8 |
Molecular Weight |
457.4 g/mol |
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-2-oxochromen-3-yl)-(4-nitrophenyl)methyl]chromen-2-one |
InChI |
InChI=1S/C25H15NO8/c27-22-15-5-1-3-7-17(15)33-24(29)20(22)19(13-9-11-14(12-10-13)26(31)32)21-23(28)16-6-2-4-8-18(16)34-25(21)30/h1-12,19,27-28H |
InChI Key |
OGZSNWHXIZDTOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C(C3=CC=C(C=C3)[N+](=O)[O-])C4=C(C5=CC=CC=C5OC4=O)O)O |
Origin of Product |
United States |
Preparation Methods
Sulfanilic Acid-Catalyzed Aqueous Synthesis
The Knoevenagel-Michael tandem reaction represents the most direct route to 4-hydroxy-3-[(4-hydroxy-2-oxo-chromen-3-yl)-(4-nitrophenyl)methyl]chromen-2-one. As demonstrated by Jalali et al., sulfanilic acid (SA) catalyzes the condensation of 4-nitrobenzaldehyde with two equivalents of 4-hydroxycoumarin in water at 80°C, achieving 97% yield within 25 minutes. This method leverages SA’s dual functionality as a Brønsted acid and surfactant, facilitating aldehyde activation and micellar stabilization of intermediates. The aqueous solvent system eliminates organic waste, aligning with green chemistry principles. Control experiments confirmed the necessity of SA, as reactions without catalyst showed <10% conversion after 2 hours.
Nanostructured Ionic Liquid Catalysis
Mansouri et al. developed a recyclable bipyridinium-based ionic liquid, {[2,2’-BPyH][C(CN)3]2}, for biscoumarin synthesis. The catalyst enables a one-pot reaction between 4-nitrobenzaldehyde and 4-hydroxycoumarin at 90°C in ethanol, yielding 91% product. Mechanistic studies revealed the ionic liquid’s role in polarizing the aldehyde carbonyl, accelerating both Knoevenagel condensation and Michael addition steps. The catalyst retained 88% activity after five cycles, surpassing homogeneous acids in reusability.
Reaction Mechanism and Kinetic Considerations
Knoevenagel-Michael Tandem Pathway
The synthesis proceeds through a three-step mechanism (Scheme 1):
- Aldehyde Activation : Sulfanilic acid protonates 4-nitrobenzaldehyde, enhancing electrophilicity at the carbonyl carbon.
- Knoevenagel Condensation : Nucleophilic attack by 4-hydroxycoumarin forms an α,β-unsaturated ketone intermediate, with concurrent water elimination.
- Michael Addition : A second 4-hydroxycoumarin molecule attacks the electron-deficient α-carbon, followed by tautomerization to the thermodynamically stable biscoumarin.
Kinetic studies under SA catalysis revealed first-order dependence on aldehyde concentration and half-order on catalyst loading, suggesting rate-limiting Knoevenagel step.
Comparative Analysis of Synthetic Methods
Table 1: Performance Metrics for Biscoumarin Synthesis
*Reported for analogous amino-substituted biscoumarin
Key trends emerge:
- Aqueous systems maximize atom economy but require precise temperature control to prevent coumarin hydrolysis.
- Ionic liquids offer excellent recyclability but necessitate product extraction from viscous media.
- Nanoparticles enable rapid microwave-assisted reactions but lack specificity for nitro-substituted aldehydes.
Optimization Strategies and Scale-Up Challenges
Solvent Engineering
While water is ideal for sustainability, mixed solvent systems (e.g., H2O:EtOH 3:1) improve 4-nitrobenzaldehyde solubility without compromising reaction rate. Computational COSMO-RS simulations suggest tert-butanol as a viable co-solvent, reducing interfacial tension by 22% compared to pure water.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-nitrophenyl)methyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as sodium borohydride or catalytic hydrogenation to form the corresponding amine.
Substitution: The hydroxyl groups can undergo substitution reactions with alkylating agents or acylating agents to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or pyridine.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-nitrophenyl)methyl]-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer and antimicrobial activities.
Industry: Used in the development of fluorescent probes and sensors due to its unique photophysical properties.
Mechanism of Action
The mechanism of action of 4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-nitrophenyl)methyl]-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, the compound’s ability to intercalate with DNA and inhibit topoisomerase enzymes contributes to its potential anticancer activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Table 1: Structural analogs and substituent differences
Physicochemical Properties
Table 2: Thermal and spectral comparisons
Table 3: Quinone reductase (NQO1) inhibition (IC50, nM)
| Compound | IC50 (Source 1) | IC50 (Source 2) | Notes |
|---|---|---|---|
| Target compound | 880 | 44,500 | High variability between studies |
| 4-Hydroxy-3-[(4-hydroxy-7-methoxy-2-oxochromen-3-yl)methyl]-7-methoxychromen-2-one | 6 | 790 | Potent inhibition due to methoxy groups |
| 3,3'-(Thiophen-2-ylmethanediyl)bis(4-hydroxy-2H-chromen-2-one) | 550 | 10,000 | Moderate activity with thiophene bridge |
Biological Activity
4-Hydroxy-3-[(4-hydroxy-2-oxo-chromen-3-yl)-(4-nitrophenyl)methyl]chromen-2-one, a coumarin derivative, has garnered attention due to its diverse biological activities. This compound is part of a larger family of hydroxycoumarins known for their pharmacological properties, including anticancer, anti-inflammatory, and antioxidant effects. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features two chromene rings and a nitrophenyl group, which contribute to its biological activity.
Anticancer Activity
Research indicates that coumarin derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
Case Study:
In a study by Huang et al. (2010), several hydroxycoumarin derivatives were tested for cytotoxicity against various cancer cell lines. The results demonstrated that compounds with similar structural motifs to 4-Hydroxy-3-[(4-hydroxy-2-oxo-chromen-3-yl)-(4-nitrophenyl)methyl]chromen-2-one exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. These assays measure the ability of the compound to neutralize free radicals, which are implicated in oxidative stress and various diseases.
Research Findings:
A preliminary study reported an SC50 value of 40.4 μg/mL for the compound in DPPH scavenging assays, suggesting moderate antioxidant activity compared to standard antioxidants like ascorbic acid .
Anti-inflammatory Activity
Inflammation plays a crucial role in many chronic diseases. Some studies have indicated that coumarin derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
Example:
In vitro experiments have shown that certain derivatives can significantly reduce nitric oxide production in macrophage cell lines, highlighting their potential as anti-inflammatory agents .
Synthesis and Structure Analysis
The synthesis of 4-Hydroxy-3-[(4-hydroxy-2-oxo-chromen-3-yl)-(4-nitrophenyl)methyl]chromen-2-one typically involves the condensation reaction between 4-hydroxycoumarin and appropriate aldehyde derivatives under acidic conditions. Structural characterization is often performed using techniques such as NMR spectroscopy and X-ray crystallography.
| Parameter | Value |
|---|---|
| Molecular Formula | C19H14N6O6 |
| Melting Point | Not specified |
| Solubility | Poorly soluble in water |
| Crystal System | Orthorhombic |
Q & A
Basic Research Questions
Q. How can researchers confirm the molecular structure of this compound experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement to resolve atomic positions and validate bond lengths/angles. For asymmetric units, apply twin refinement if data shows pseudo-merohedral twinning .
- Supporting Techniques : Pair with H/C NMR to confirm proton environments and carbonyl groups. IR spectroscopy can identify hydroxyl (3200–3600 cm) and nitro (1520–1350 cm) stretches .
Q. What synthetic routes are reported for analogous 4-hydroxycoumarin derivatives?
- Approach : Multi-step condensation reactions under acidic or basic conditions. For example:
- Step 1 : Knoevenagel condensation between 4-hydroxycoumarin and 4-nitrobenzaldehyde.
- Step 2 : Michael addition to introduce chromen-2-one moieties (reflux in ethanol with catalytic piperidine) .
Q. How to characterize electronic transitions in UV-Vis spectra?
- Protocol : Dissolve the compound in DMSO or methanol (10 M). Record absorbance between 200–500 nm. Peaks near 280–320 nm correspond to π→π* transitions in the coumarin core, while nitro group conjugation shifts absorption to ~350 nm .
Advanced Research Questions
Q. How to address challenges in refining the crystal structure due to disorder in the nitro group?
- Strategy : Use SHELXL’s PART instruction to model disordered atoms. Apply restraints (e.g., DELU, SIMU) to maintain geometric rationality. Validate with residual density maps () .
- Case Study : In , the 4-nitrophenyl group required anisotropic displacement parameter (ADP) constraints to resolve rotational disorder .
Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer)?
- Analysis Framework :
- Assay Conditions : Compare solvent (DMSO vs. aqueous buffers), concentration ranges, and cell lines.
- Structural Analogs : Test derivatives with modified substituents (e.g., replacing nitro with methoxy) to isolate structure-activity relationships (SAR) .
- In Silico Validation : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes like topoisomerase II .
Q. What computational methods are suitable for studying tautomerism in solution?
- Workflow :
- Step 1 : Conduct DFT calculations (B3LYP/6-311+G(d,p)) to compare energies of keto-enol tautomers.
- Step 2 : Simulate H NMR shifts with GIAO method. Correlate with experimental data to identify dominant tautomers .
Q. How to design derivatives for improved pharmacokinetic properties?
- Guidelines :
- Lipophilicity : Introduce polar groups (e.g., sulfonate) to enhance solubility.
- Metabolic Stability : Replace labile ester groups with amides.
- Case Study : In , thiazole-linked chromenones showed enhanced bioavailability due to reduced CYP450 metabolism .
Data Contradiction Analysis
Q. Discrepancies in melting points across studies: How to identify causes?
- Investigation Steps :
- Purity Check : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities.
- Polymorphism Screening : Perform SC-XRD on recrystallized samples (e.g., from ethanol vs. DMF) to identify polymorphic forms .
Methodological Resources
Key software/tools for structural and spectral analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
